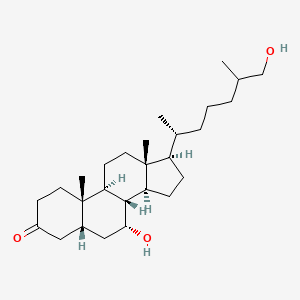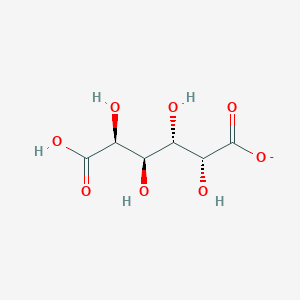
Galactarate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galactarate(1-) is a dicarboxylic acid monoanion that is the conjugate base of galactaric acid. It has a role as a human metabolite. It is a galactaric acid anion and a dicarboxylic acid monoanion. It is a conjugate base of a galactaric acid. It is a conjugate acid of a galactarate(2-).
Aplicaciones Científicas De Investigación
Enhancing Fungal Production of Galactaric Acid
Galactarate(1-) is a focus in biotechnology for its potential in microbial conversion processes. Research by Barth and Wiebe (2017) found that galactaric acid, which can be derived from galactarate(1-), is most soluble at pH values around 4.7 and is influenced by various ions and temperatures. They demonstrated that the fungus Trichoderma reesei can produce significant amounts of galactaric acid from d-galacturonate, highlighting the potential of galactarate(1-) in biotechnological applications (Barth & Wiebe, 2017).
Metabolic Engineering for Conversion to Meso-Galactarate
Mojzita et al. (2009) explored the conversion of d-galacturonate to meso-galactarate using metabolically engineered fungal strains. This process emphasizes the potential of galactarate in various industries, such as food, cosmetics, and pharmaceuticals. The research underlines the versatility of galactarate(1-) as a platform chemical (Mojzita et al., 2009).
Engineering Aspergillus Niger for Galactaric Acid Production
Kuivanen, Wang, and Richard (2016) used transcriptomics and CRISPR/Cas9 technologies to engineer Aspergillus niger strains for efficient production of galactaric acid from d-galacturonic acid. Their research demonstrates a significant application of galactarate(1-) in microbial biotechnology, especially in the context of sustainable production processes (Kuivanen, Wang, & Richard, 2016).
Enolase Superfamily and Galactarate Dehydratase
Research by Rakus et al. (2009) reveals the involvement of galactarate in enzymatic activities within the enolase superfamily. They identified galactarate dehydratase as a critical enzyme, providing insights into the biochemical pathways and enzymatic functions related to galactarate(1-) (Rakus et al., 2009).
Structural Studies of Sodium and Potassium Galactarate
The work of Taga, Shimada, and Mimura (1994) on the crystal structures of sodium and potassium galactarate provides fundamental insights into the physical and chemical properties of galactarate salts. Such studies are essential for understanding the potential applications of galactarate(1-) in various fields, including materials science (Taga, Shimada, & Mimura, 1994).
Biopolymer Research Using Galactarate
Lavilla et al. (2012) investigated the use of galactarate in the creation of bio-based poly(butylene terephthalate) copolyesters. Their research indicates that incorporating galactarate units can significantly influence the thermal and mechanical properties of these biopolymers, pointing to the role of galactarate(1-) in the development of sustainable materials (Lavilla et al., 2012).
Propiedades
Fórmula molecular |
C6H9O8- |
|---|---|
Peso molecular |
209.13 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-1/t1-,2+,3+,4- |
Clave InChI |
DSLZVSRJTYRBFB-DUHBMQHGSA-M |
SMILES isomérico |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



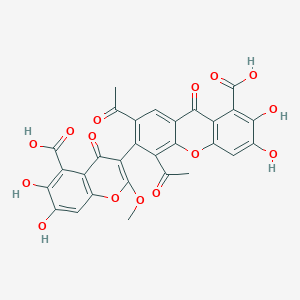
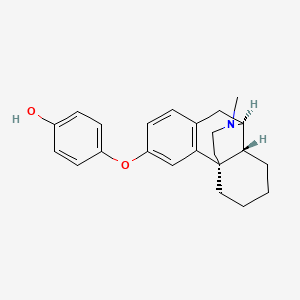



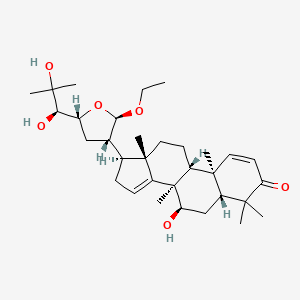
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)


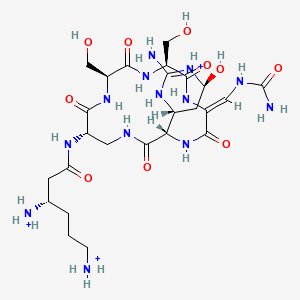
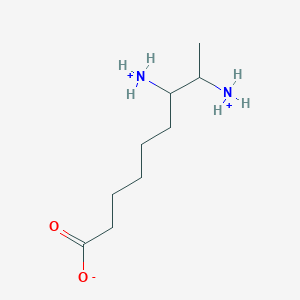
![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B1264215.png)
![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)
